N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide
Description
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide is a benzo[b][1,4]oxazepine derivative featuring a butyramide substituent at position 7. Its structure includes a seven-membered oxazepine ring fused to a benzene moiety, with ethyl and dimethyl groups at positions 5 and 3, respectively. The butyramide group (a four-carbon alkyl chain terminated by a carboxamide) contributes to its physicochemical properties, such as solubility and lipophilicity, which influence its biological interactions.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-5-7-15(20)18-12-8-9-13-14(10-12)22-11-17(3,4)16(21)19(13)6-2/h8-10H,5-7,11H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKIOLCORIHNRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide is a complex organic compound belonging to the oxazepine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 382.5 g/mol. Its structure features a benzooxazepine core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.5 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzooxazepine core through cyclization reactions.
- Alkylation reactions to introduce the ethyl and dimethyl groups.
- Amide bond formation to attach the butyramide moiety.
Biological Activity
Research indicates that compounds in the oxazepine class exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that oxazepines can inhibit bacterial growth and may serve as potential antimicrobial agents.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Certain oxazepine derivatives have been explored for their neuroprotective properties in models of neurodegenerative diseases.
Case Studies
- Antimicrobial Activity : A study conducted on similar oxazepine compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within the range of 8–32 µg/mL for effective derivatives.
- Cytotoxicity Assays : In vitro cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF7) indicated that certain derivatives of N-(5-ethyl-3,3-dimethyl...) exhibited IC50 values below 20 µM, suggesting potent anticancer activity.
- Neuroprotection : Research published in the Journal of Medicinal Chemistry highlighted a related compound's ability to protect neuronal cells from oxidative stress-induced apoptosis, with a significant reduction in cell death observed in treated cultures.
The biological activity of N-(5-ethyl-3,3-dimethyl...) may involve several mechanisms:
- Enzyme Inhibition : Many oxazepines act by inhibiting enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuroprotective effects.
Comparison with Similar Compounds
GSK2982772 (RIPK1 Inhibitor)
Structure : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide .
Key Differences :
- Substituents : GSK2982772 has a triazole-carboxamide group at position 3, whereas the target compound features a butyramide group at position 8.
- Biological Activity : GSK2982772 is a potent RIPK1 inhibitor with anti-inflammatory effects, reducing TNF-dependent cytokine production in human ulcerative colitis models. The butyramide-containing compound may lack this specificity due to differences in hydrogen-bonding capacity and steric bulk .
BD630392
Structure : (S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)isoxazole-3-carboxamide .
Key Differences :
- Substituents : BD630392 contains an isoxazole-carboxamide group, which enhances π-π stacking interactions compared to the aliphatic butyramide chain.
Acylated Sulfonamide Derivatives ()
Compounds 5a–5d from Molecules (2013) share the butyramide/pentanamide/hexanamide motif but differ in core structure (tetrahydrofuran-sulfonamide vs. benzooxazepine):
| Compound | Core Structure | Alkyl Chain Length | Melting Point (°C) | Yield (%) | Molecular Weight |
|---|---|---|---|---|---|
| Target Compound | Benzo[b][1,4]oxazepine | C4 (butyramide) | Not reported | Not reported | ~331.4 g/mol* |
| 5a (Butyramide) | Tetrahydrofuran-sulfonamide | C4 | 180–182 | 51.0 | 327.4 g/mol |
| 5b (Pentanamide) | Tetrahydrofuran-sulfonamide | C5 | 174–176 | 45.4 | 341.4 g/mol |
| 5c (Hexanamide) | Tetrahydrofuran-sulfonamide | C6 | 142–143 | 48.3 | 355.4 g/mol |
Observations :
- Chain Length vs. Melting Point : Longer alkyl chains (e.g., 5c, C6) reduce melting points due to decreased crystallinity, a trend likely applicable to the target compound .
- Synthetic Efficiency : Yields for 5a–5d (~45–51%) suggest moderate acylation efficiency, which may extend to the target compound’s synthesis .
Butyramide-Containing Phospholipids ()
MPB-PE: 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] is a phospholipid derivative with a butyramide linker. Comparison:
- Function : MPB-PE’s butyramide group facilitates covalent conjugation (via maleimide), whereas the target compound’s butyramide may enhance passive membrane permeability .
- Structural Role : The aromatic benzooxazepine core in the target compound contrasts with MPB-PE’s glycerol backbone, limiting direct biological parallels .
Research Implications
- Drug Design : The butyramide group may optimize lipophilicity for CNS penetration, whereas triazole/isoxazole groups (as in GSK2982772/BD630392) enhance target engagement .
- Synthesis : Lessons from 5a–5d suggest alkyl chain length adjustments could modulate solubility and bioavailability in the target compound .
Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs. Further experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
